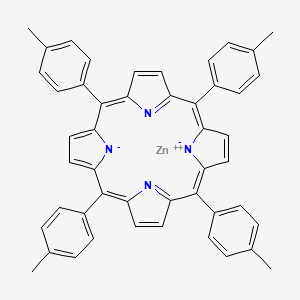
zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide: is a coordination compound where zinc is centrally coordinated to a porphyrin ring substituted with four methylphenyl groups. This compound belongs to the class of metalloporphyrins, which are known for their extensive applications in various fields due to their unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide typically involves the reaction of 5,10,15,20-tetrakis(4-methylphenyl)porphyrin with a zinc salt, such as zinc acetate or zinc chloride, under reflux conditions. The reaction is usually carried out in a solvent like chloroform or dichloromethane. The mixture is refluxed for several hours, and the product is purified by column chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may involve crystallization or advanced chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: This compound can also participate in reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the peripheral phenyl groups or the central zinc ion. Common reagents include halogens or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc porphyrin oxides, while reduction can lead to the formation of reduced zinc porphyrin derivatives.
Scientific Research Applications
Chemistry: Zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is widely used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique electronic properties make it an excellent candidate for studying electron transfer mechanisms.
Biology: In biological research, this compound is used to mimic the active sites of certain enzymes, particularly those involved in electron transfer and redox reactions. It serves as a model compound for studying the behavior of metalloproteins.
Medicine: In medicine, this compound is explored for its potential in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it a promising candidate for targeting cancer cells.
Industry: Industrially, this compound is used in the development of sensors and electronic devices. Its ability to interact with various analytes makes it suitable for designing sensitive and selective sensors.
Mechanism of Action
The mechanism of action of zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide involves its ability to coordinate with various substrates through its central zinc ion. This coordination can facilitate electron transfer processes, making it an effective catalyst. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells.
Comparison with Similar Compounds
- Zinc;5,10,15,20-tetrakis(4-pyridyl)porphyrin-22,24-diide
- Zinc;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide
- Zinc;5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin-22,24-diide
Comparison:
- Zinc;5,10,15,20-tetrakis(4-pyridyl)porphyrin-22,24-diide has pyridyl groups instead of methylphenyl groups, which can enhance its coordination ability with nitrogen-containing ligands .
- Zinc;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide contains methoxy groups that can influence its electronic properties and reactivity .
- Zinc;5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin-22,24-diide has carboxyl groups that can increase its solubility in aqueous media and its potential for forming coordination polymers .
Uniqueness: Zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide is unique due to its specific substitution pattern, which provides a balance between hydrophobicity and electronic properties, making it versatile for various applications in catalysis, medicine, and material science.
Properties
Molecular Formula |
C48H36N4Zn |
|---|---|
Molecular Weight |
734.2 g/mol |
IUPAC Name |
zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.Zn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
OAVGNIUJWXEAQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















